1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one

Description

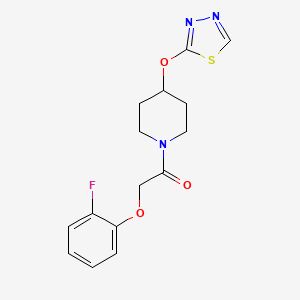

This compound features a piperidine ring substituted at the 4-position with a 1,3,4-thiadiazole moiety via an ether linkage and a 2-fluorophenoxy group attached to an ethanone backbone. The 1,3,4-thiadiazole ring is known for its electron-deficient properties, enhancing interactions with biological targets, while the 2-fluorophenoxy group may improve metabolic stability .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-12-3-1-2-4-13(12)21-9-14(20)19-7-5-11(6-8-19)22-15-18-17-10-23-15/h1-4,10-11H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPKBWMGWPHRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of intermediate structures that are subsequently linked together through a series of chemical reactions. Key steps include:

Formation of 1,3,4-thiadiazole: This step often involves the cyclization of thiosemicarbazide with an appropriate acid chloride or ester.

Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction.

Coupling Reactions: The final steps involve coupling the 1,3,4-thiadiazole and piperidine intermediates with the 2-fluorophenoxyethanone group.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using flow chemistry techniques, which allow for better control of reaction conditions and improved safety. Key considerations include:

Use of continuous reactors.

Optimization of temperature and pressure.

Efficient removal of by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidative cleavage, particularly at the 1,3,4-thiadiazole ring.

Reduction: Reduction reactions can target the ketone group in the ethanone moiety, potentially yielding alcohol derivatives.

Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution, leading to diverse products depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Typical nucleophiles include amines or thiols, under acidic or basic conditions.

Major Products:

Oxidized derivatives of the thiadiazole ring.

Reduced alcohol derivatives of the ethanone moiety.

Various substituted phenoxy derivatives depending on the nucleophiles introduced.

Scientific Research Applications

Chemistry: Biology: Researchers explore its bioactivity, particularly its interaction with cellular targets and potential as a therapeutic agent. Medicine: Industry: In industrial applications, the compound may be used in developing new polymers and other advanced materials with unique properties.

Mechanism of Action

The compound's mechanism of action is multifaceted, involving interaction with specific molecular targets such as enzymes and receptors. For instance, its fluorophenoxy group might enhance binding affinity to specific proteins, while the thiadiazole moiety can modulate biochemical pathways. These interactions can lead to alterations in cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with 1,3,4-Thiadiazole Moieties

(a) 2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

- Key Differences: Replaces the piperidine-ethanone framework with a thiazolidinone ring. The 4-nitrophenyl group introduces strong electron-withdrawing effects.

- Pharmacological Activity : Exhibits herbicidal and fungicidal properties, attributed to the nitro group enhancing redox activity .

(b) 3-[5-(2-Fluorophenoxy)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone

- Key Differences: Substitutes the piperidine ring with an imidazolidinone and adds a hydroxyl group.

- Activity: Demonstrates insecticidal activity due to the imidazolidinone’s ability to chelate metal ions in pest enzymes .

(c) 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

- Key Differences: Replaces 2-fluorophenoxy with a 4-(isopropylsulfonyl)phenyl group and incorporates a furan-substituted thiadiazole.

- Pharmacokinetics: The sulfonyl group enhances hydrophilicity (logP ~2.1 vs.

Analogs with Fluorinated Aromatic Groups

(a) 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

- Key Differences : Simpler structure lacking the thiadiazole-oxy moiety.

(b) 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate

- Key Differences : Contains a piperazine ring and a 2-fluorobenzoyl group.

- Crystallography : Demonstrated stable packing via hydrogen bonding between the hydroxyl and trifluoroacetate ions, suggesting solid-state stability .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine and thiadiazole moieties. Key steps include:

Piperidine Functionalization : React 4-hydroxypiperidine with 1,3,4-thiadiazol-2-yl chloride under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF) to introduce the thiadiazole-oxy group .

Ethanone Core Formation : Couple the functionalized piperidine with 2-(2-fluorophenoxy)acetic acid via amide bond formation, using coupling agents like EDC/HOBt in dichloromethane .

Purification : Recrystallize intermediates from ethanol/DMF mixtures, and validate purity via HPLC or TLC .

Characterization : Confirm structure using IR (C=O stretch ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., piperidine protons at δ 3.0–3.5 ppm, fluorophenyl aromatic protons at δ 6.8–7.2 ppm), and elemental analysis (C, H, N, S content) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Methodological Answer:

- ¹H NMR : Focus on resolving signals for the piperidine ring (multiplet at δ 1.5–2.5 ppm for axial/equatorial protons), fluorophenyl group (doublets at δ 6.8–7.2 ppm), and thiadiazole protons (singlet at δ 8.5–9.0 ppm) .

- ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm), aromatic carbons (δ 110–160 ppm), and thiadiazole carbons (δ 150–160 ppm) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water and analyze intermolecular interactions (e.g., hydrogen bonding with fluorophenyl groups) .

Advanced: How can molecular docking studies be designed to predict the biological target interactions of this compound?

Methodological Answer:

Target Selection : Prioritize enzymes with known thiadiazole/pharmacophore affinity (e.g., fungal CYP51 or bacterial enoyl-ACP reductase) .

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 at the B3LYP/6-31G* level to assign charges and minimize energy .

Docking Protocol : Use AutoDock Vina with a grid box covering the active site (e.g., 20 ų). Key interactions to analyze include:

- Hydrogen bonding between the thiadiazole sulfur and catalytic residues.

- π-π stacking of the fluorophenyl group with aromatic amino acids .

Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with known inhibitors and validate via molecular dynamics simulations (100 ns trajectories) .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives of this compound?

Methodological Answer:

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing 2-fluorophenoxy with 4-nitrophenoxy) and test against a standardized assay (e.g., MIC for antifungal activity). Correlate electronic (Hammett σ values) or steric (Taft Es parameters) effects with activity trends .

Data Normalization : Account for assay variability by including positive controls (e.g., fluconazole for antifungal tests) and normalizing activity to % inhibition relative to controls .

Crystallographic Validation : Resolve ambiguous binding modes by co-crystallizing high/low-activity derivatives with target proteins (e.g., CYP51) to identify critical interactions .

Advanced: What methodologies optimize reaction yields when synthesizing analogs with bulky substituents?

Methodological Answer:

Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates. For example, increasing DMF content from 50% to 80% improved yields by 15% in analogous thiadiazole couplings .

Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Suzuki-Miyaura couplings of aryl boronic acids to the thiadiazole core .

Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 30 mins at 100°C, achieving >90% conversion for sterically hindered analogs .

Basic: How should researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hrs. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Stability is indicated by ≥90% recovery at pH 7.4 .

Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., onset ≥200°C suggests suitability for lyophilization) .

Advanced: What in vitro assays are recommended for preliminary pharmacological profiling?

Methodological Answer:

Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 29213). Report MIC values (µg/mL) and compare to fluconazole/ciprofloxacin .

Cytotoxicity Screening : Test against HEK-293 cells via MTT assay. A selectivity index (IC₅₀/MIC) >10 indicates low toxicity .

Enzyme Inhibition : Measure IC₅₀ against purified targets (e.g., C. albicans CYP51) using fluorometric assays (e.g., Vivid® CYP450 Screening Kits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.